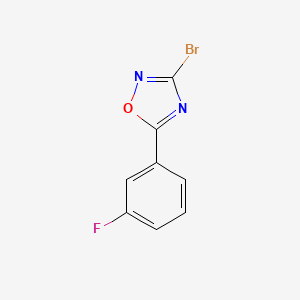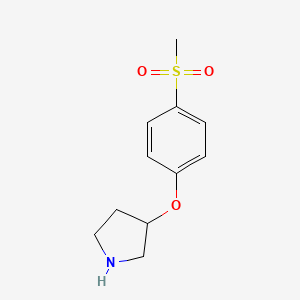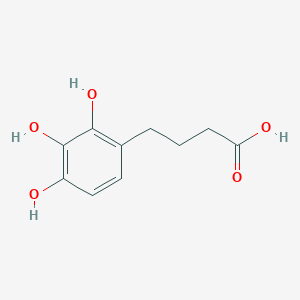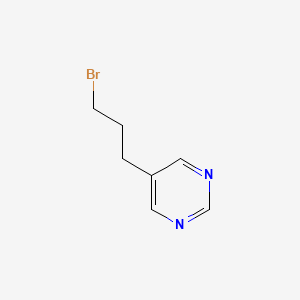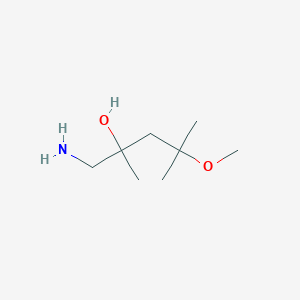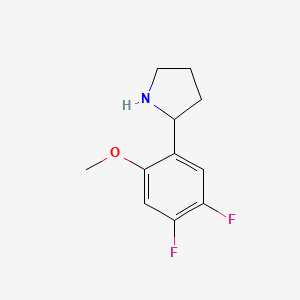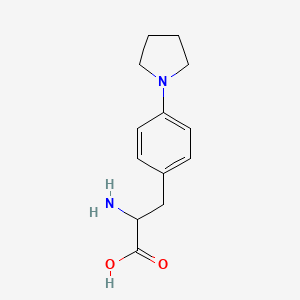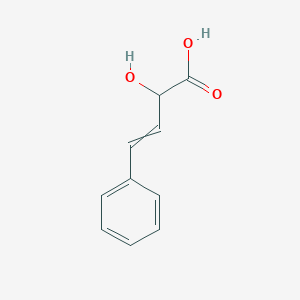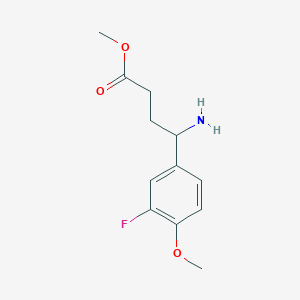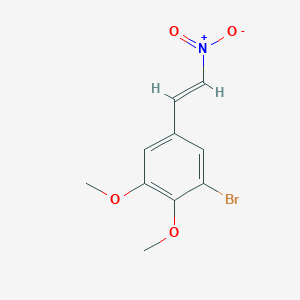![molecular formula C11H8ClF3O B13604741 (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring with a carbonyl chloride functional group
Vorbereitungsmethoden
The synthesis of rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride typically involves the trifluoromethylation of a suitable precursor. One common method involves the reaction of a cyclopropane derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of radical initiators or catalysts to facilitate the formation of the trifluoromethyl group . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride has several scientific research applications:
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and biological pathways involving fluorinated molecules.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride include other trifluoromethylated cyclopropane derivatives and fluorinated aromatic compounds. These compounds share the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride is unique due to its specific structural arrangement, which can lead to distinct reactivity and applications .
Eigenschaften
Molekularformel |
C11H8ClF3O |
|---|---|
Molekulargewicht |
248.63 g/mol |
IUPAC-Name |
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClF3O/c12-10(16)9-5-8(9)6-2-1-3-7(4-6)11(13,14)15/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
KHRHYTVOWVIBIU-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)Cl)C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1C(C1C(=O)Cl)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


